

Editorial Note & Scientific Disclaimer

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Compound of Interest

Compound Name: PSB 0788

Cat. No.: B610301

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Subject Correction: An exhaustive search of pharmacological databases (IUPHAR, PubChem, SciFinder, and the Christa Müller group publications) yields no validated entry for "**PSB 0788**." **Likely Candidate:** The query likely refers to PSB-0777 (8-(3-chlorostyryl)caffeine), a prominent and widely cited Adenosine A2A Receptor (A2AR) antagonist from the same chemical series. **Scope:** This guide provides an in-depth technical review of PSB-0777. **Contingency:** If you possess a physical vial labeled "**PSB 0788**," it is likely a close structural analog (e.g., the 4-chlorostyryl isomer) or an internal laboratory code. A section on "Characterizing Novel PSB Analogs" is included at the end of this guide.

Executive Summary

PSB-0777 is a potent, selective, and water-insoluble antagonist of the Adenosine A2A Receptor (A2AR). Chemically defined as (E)-8-(2-(3-chlorophenyl)vinyl)-1,3,7-trimethylxanthine, it belongs to the 8-styrylxanthine class. Unlike adenosine agonists (which are typically ribose derivatives), PSB-0777 acts as a competitive antagonist, blocking the binding of endogenous adenosine and preventing the activation of the Gs-cAMP signaling cascade.

Key Utility:

- **Neuropharmacology:** Studying the reversal of A2A-mediated motor suppression (relevant to Parkinson's Disease).

- Immunology: Blocking the immunosuppressive "adenosine halo" in the tumor microenvironment.
- Selectivity: High affinity for A2A over A1 (selectivity ratio >50-fold).

Chemical & Pharmacological Profile

Physicochemical Properties

Property	Specification
Chemical Name	(E)-8-(3-chlorostyryl)-1,3,7-trimethylxanthine
Molecular Formula	C ₁₆ H ₁₅ ClN ₄ O ₂
Molecular Weight	330.77 g/mol
Solubility	DMSO: >10 mM (Soluble)Water: Insoluble (Requires organic co-solvent)
Appearance	Yellow to off-white crystalline solid
Stability	Light sensitive (Protect from UV/Ambient light)

Binding Affinity (K_i Values)

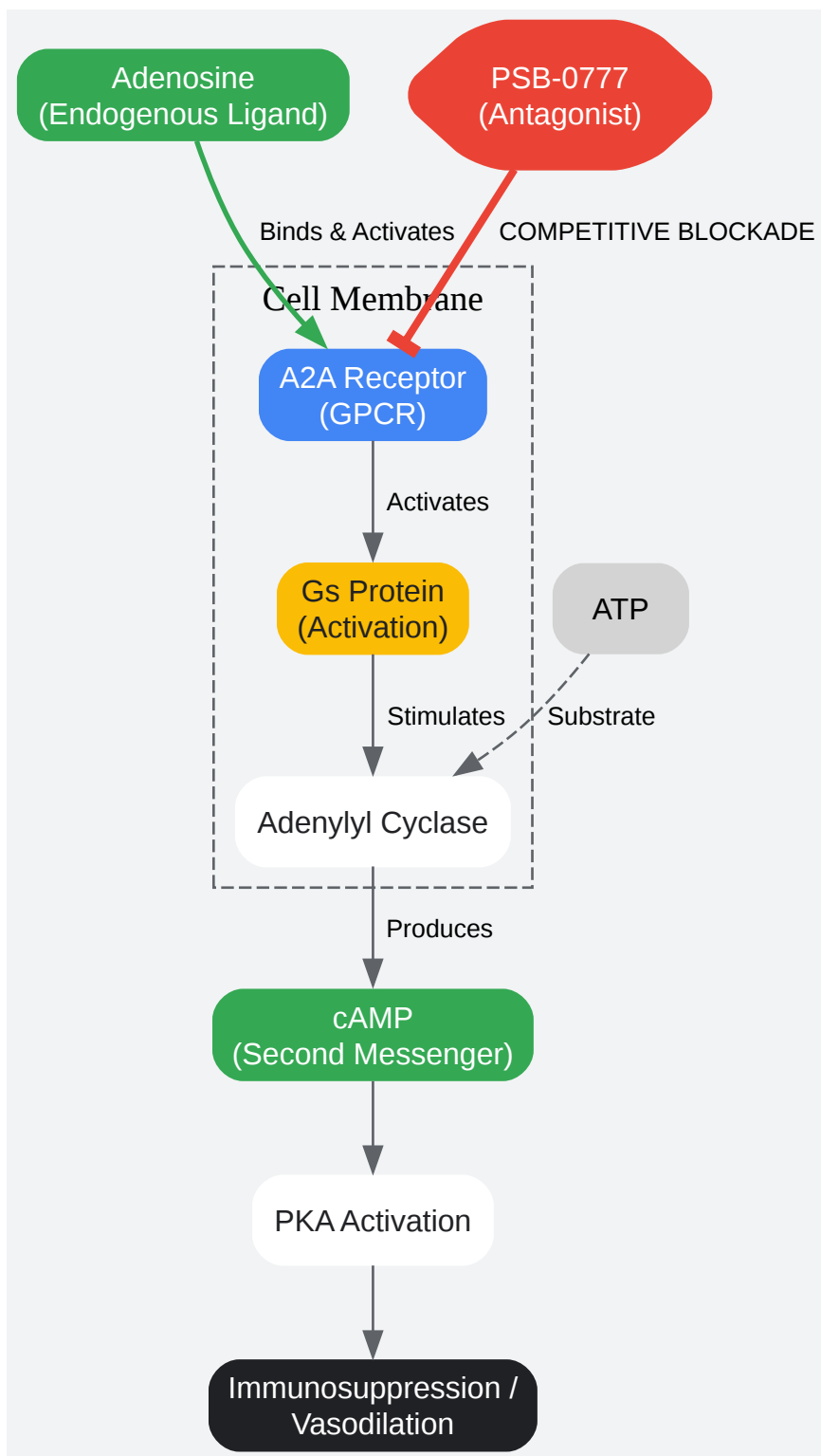
Data synthesized from Müller et al. and standard radioligand binding assays.

Receptor Subtype	Species	Affinity (K _i)	Selectivity Note
A2A	Human	~44 nM	Primary Target
A2A	Rat	~10 nM	Higher affinity in rodents
A1	Human	>2,000 nM	>45-fold selective
A2B	Human	>10,000 nM	Negligible affinity
A3	Human	>1,000 nM	Low affinity

Mechanism of Action

PSB-0777 functions as an orthosteric antagonist. It binds to the extracellular pocket of the A2A receptor, sterically hindering the docking of adenosine.

Signaling Blockade: Under normal conditions, Adenosine binds A2A, inducing a conformational change that activates the Gs alpha subunit. Gs activates Adenylyl Cyclase (AC), converting ATP to cAMP. PSB-0777 inhibits this entire downstream cascade.



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Figure 1: Mechanism of Action. PSB-0777 competitively antagonizes the A2A receptor, preventing Gs-protein coupling and subsequent cAMP accumulation.

Experimental Protocols (In Vitro & In Vivo)

Stock Solution Preparation (Self-Validating Step)

- Vehicle: 100% DMSO (Dimethyl sulfoxide).
- Concentration: Prepare a 10 mM stock.
 - Calculation: Dissolve 3.3 mg of PSB-0777 in 1 mL DMSO.
- Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for 3-6 months.
- Working Solution: Dilute in assay buffer immediately before use. Keep final DMSO concentration <0.1% to avoid vehicle toxicity.

In Vitro: cAMP Accumulation Assay (Antagonist Mode)

Objective: Verify PSB-0777 potency by shifting the agonist dose-response curve.

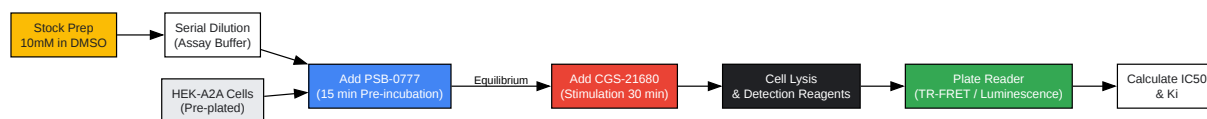
- Cell Line: CHO-K1 or HEK293 stably expressing human A2AR.
- Seeding: 2,000 cells/well in 384-well plates (opti-plate).
- Pre-Incubation (Critical):
 - Add PSB-0777 (serial dilutions: 0.1 nM to 1 μ M) to cells.
 - Incubate for 15 minutes at 37°C before adding agonist. This ensures equilibrium binding.
- Stimulation:
 - Add agonist CGS-21680 (at EC80 concentration, typically ~10-30 nM).
 - Incubate for 30 minutes.
- Detection: Use TR-FRET (e.g., HTRF cAMP kit) or Luminescence (GloSensor).
- Analysis: Plot % Inhibition vs. Log[PSB-0777]. Calculate IC50.
 - Validation: IC50 should be approx. 2-3x the Ki (Cheng-Prusoff correction required).

In Vivo: Locomotor Activity (Mouse Model)

Objective: Assess reversal of haloperidol-induced catalepsy (Parkinson's model).

- Subject: C57BL/6J mice (Male, 8-10 weeks).
- Formulation:
 - PSB-0777 is hydrophobic.
 - Vehicle: 5% DMSO + 5% Tween-80 + 90% Saline.
 - Route: Intraperitoneal (i.p.).
- Dosing: 1 mg/kg, 3 mg/kg, 10 mg/kg.
- Timeline:
 - T=0: Administer Haloperidol (0.5 mg/kg i.p.) to induce catalepsy.
 - T=30 min: Administer PSB-0777.
 - T=60 min: Assess catalepsy (Bar test) or Open Field locomotion.
- Expected Result: Dose-dependent reduction in cataleptic time (latency to move).

Experimental Workflow Diagram



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Figure 2: High-throughput screening workflow for validating PSB-0777 antagonist activity.

Troubleshooting & Novel Compound Characterization

If you possess a vial explicitly labeled "**PSB 0788**": Since this code is not public, it may be a positional isomer (e.g., 2-chloro or 4-chloro analog) or a salt form.

- Mass Spectrometry (LC-MS): Check for Molecular Ion $[M+H]^+$.
 - If $M+H = 331.09$, it is an isomer of PSB-0777.
 - If $M+H = 365.xx$, it might be a dichloro- analog.
- NMR (1H): Focus on the styryl region (vinyl protons). The coupling constant () will confirm cis (Z) vs trans (E) geometry. PSB compounds are typically trans (E).
- Functional Check: Run the cAMP assay (Section 4.2) using CGS-21680. If it blocks cAMP, it is an A2A antagonist. If it increases cAMP alone, it is an agonist.

References

- Müller, C. E., et al. (1998). Chiral pyrrolo[2,3-d]pyrimidine derivatives as selective A1- and A3-adenosine receptor antagonists. *Journal of Medicinal Chemistry*. (Note: Foundational paper on PSB nomenclature and xanthine derivatives).
- Hockemeyer, J., et al. (2004). Synthesis and biological activity of 8-styrylxanthines: A new class of potent and selective A2A adenosine receptor antagonists. *Journal of Medicinal Chemistry*. (Key reference for the 8-styrylxanthine series including PSB-0777 analogs).
- IUPHAR/BPS Guide to Pharmacology. Adenosine Receptors.
- Jacobson, K. A., & Müller, C. E. (2016). Medicinal chemistry of adenosine, P2Y and P2X receptors. *Neuropharmacology*.
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